N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide
Overview
Description
N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide is a chemical compound with the molecular formula C21H23FN2O2 and a molecular weight of 354.42 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and an acylated benzamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide typically involves the acylation of 4-fluorophenylacetic acid with N-cyclohexyl-2-aminobenzamide. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide has been explored for several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide
- N-cyclohexyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide derivatives with different substituents on the aromatic ring .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, while the fluorophenyl group enhances its binding affinity to certain molecular targets. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-(4-fluorophenyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-16-12-10-15(11-13-16)14-20(25)24-19-9-5-4-8-18(19)21(26)23-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYBFGBAVSQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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